molecular formula C8H6F3IO B1344794 (2-Iodo-5-(trifluoromethyl)phenyl)methanol CAS No. 702641-05-2

(2-Iodo-5-(trifluoromethyl)phenyl)methanol

Cat. No. B1344794
CAS RN: 702641-05-2
M. Wt: 302.03 g/mol
InChI Key: YSHVUTKATXCKBP-UHFFFAOYSA-N
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Description

“(2-Iodo-5-(trifluoromethyl)phenyl)methanol” is a chemical compound with the CAS Number: 702641-05-2. It has a molecular weight of 302.03 and its linear formula is C8H6F3IO .


Molecular Structure Analysis

The molecular formula of “(2-Iodo-5-(trifluoromethyl)phenyl)methanol” is C8H6F3IO .


Physical And Chemical Properties Analysis

“(2-Iodo-5-(trifluoromethyl)phenyl)methanol” is a solid at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

A study on the tris(2-(dimethylamino)phenyl)methanol, which shares a structural similarity with (2-Iodo-5-(trifluoromethyl)phenyl)methanol, demonstrated its ability to form stable salts with acids in water. X-ray crystallographic analysis highlighted the role of hydrogen bonds in the structure of the organic cation, providing insights into the molecular interactions and stability of such compounds (Zhang et al., 2015).

Chemical Reactivity and Synthesis

Research on diphenylphosphoryl derivatives, closely related to the structure of (2-Iodo-5-(trifluoromethyl)phenyl)methanol, has shown their ability to generate benzyne intermediates. This reactivity is crucial for the synthesis of complex organic molecules, demonstrating the potential utility of (2-Iodo-5-(trifluoromethyl)phenyl)methanol in synthetic chemistry (Gorobets et al., 2016).

Catalysis and Organic Transformations

Another study revealed the use of a prolinol derived ligand, which shares functional similarities with (2-Iodo-5-(trifluoromethyl)phenyl)methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This showcases the compound's potential application in asymmetric synthesis, contributing to the field of chiral chemistry (Munck et al., 2017).

Electrochemistry and Green Chemistry

The development of an electrolytic system that uses solid-supported bases for the in situ generation of a supporting electrolyte from methanol as a solvent indicates the potential of (2-Iodo-5-(trifluoromethyl)phenyl)methanol in green chemistry applications. This method demonstrates an innovative approach to carrying out chemical reactions in a more environmentally friendly manner (Tajima & Fuchigami, 2005).

Zwitterionic Salts and Organocatalysis

Research on the use of zwitterionic salts as mild organocatalysts for transesterification reactions highlights the potential of (2-Iodo-5-(trifluoromethyl)phenyl)methanol in catalysis. These novel zwitterionic salts were shown to be effective in promoting transesterification, suggesting that similarly structured compounds like (2-Iodo-5-(trifluoromethyl)phenyl)methanol could serve as organocatalysts in various chemical transformations (Ishihara et al., 2008).

Safety and Hazards

This compound is considered hazardous and has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

[2-iodo-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHVUTKATXCKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631138
Record name [2-Iodo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodo-5-(trifluoromethyl)phenyl)methanol

CAS RN

702641-05-2
Record name [2-Iodo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Borane-THF (11.0M solution in THF; 94 mL; 94 mmol) was added to a stirred solution of 2-iodo-5-(trifluoromethyl)benzoic acid (Intermediate 9, 2.97 g; 9.4 mmol) in THF (300 mL) at 0° C. under N2. The reaction was heated at reflux for 90 min and then carefully quenched with 6N HCl until no further gas evolution. The reaction was diluted with H2O (250 mL) and extracted with EtOAc (3×250 mL). The combined extracts were washed with brine (300 mL), dried over MgSO4, filtered, and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel (0-25% EtOAc/hexanes gradient) to afford [2-iodo-5-(trifluoromethyl)phenyl]methanol as a white solid. LCMS=285.0 (M−17)+. 1H NMR (CDCl3, 500 MHz): δ 7.97 (d, J=8.3 Hz, 1 H), 7.79 (s, 1 H), 7.28 (d, J=8.4 Hz, 1 H), 4.75 (s, 2 H).
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Borane-THF (1.0M solution in THF; 94 mL; 94 mmol) was added to a stirred solution of 2-iodo-5-(trifluoromethyl)benzoic acid (2.97 g; 9.4 mmol) in THF (300 mL) at 0° C. under N2. The reaction was heated at reflux for 90 min and then carefully quenched with 6N HCl until no further gas evolution. The reaction was diluted with H2O (250 mL) and extracted with EtOAc (3×250 mL). The combined extracts were washed with brine (300 mL), dried over MgSO4, filtered, and concentrated in vacuo. The crude material was purified by flash chromatography (0-25% EtOAc/hexanes gradient) to afford [2-iodo-5-(trifluoromethyl)phenyl]methanol as a white solid. LCMS=285.0 (M−17)+. 1H NMR (CDCl3, 500 MHz): δ 7.97 (d, J=8.3 Hz, 1 H), 7.79 (s, 1 H), 7.28 (d, J=8.4 Hz, 1 H), 4.75 (s, 2 H). An alternative procedure is as follows: To a solution of 2-Iodo-5-(trifluoromethyl)benzaldehyde (EXAMPLE 80, Step A, 9 g) in THF (100 mL) and water (10 mL) at 0° C. was added NaBH4 (0.5 g). The reaction was stirred 30 minutes. To the reaction mixture was added dilute aqueous HCl (cautiously). The mixture was extracted with ether and the ether layer was washed with water, then brine. The ether layer was then dried over anhydrous MgSO4, filtered and concentrated. The material is chromatographed on SiO2 using a step gradient of 1:3 CH2Cl2/hexanes, then 1:1 CH2Cl2/hexanes, then 100% CH2Cl2 to afford [2-iodo-5-(trifluoromethyl)phenyl]methanol as a white solid.
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Borane-THF (1.0M solution in THF; 94 mL; 94 mmol) was added to a stirred solution of 2-iodo-5-(trifluoromethyl)benzoic acid (2.97 g; 9.4 mmol) in THF (300 mL) at 0° C. under N2. The reaction was heated at reflux for 90 min and then carefully quenched with 6N HCl until no further gas evolution. The reaction was diluted with H2O (250 mL) and extracted with EtOAc (3×250 mL). The combined extracts were washed with brine (300 mL), dried over MgSO4, filtered, and concentrated in vacuo. The crude material was purified by flash chromatography (0-25% EtOAc/hexanes gradient) to afford [2-iodo-5-(trifluoromethyl)phenyl]methanol as a white solid. LCMS=285.0 (M−17)+. 1H NMR (CDCl3, 500 MHz): δ 7.97 (d, J=8.3 Hz, 1 H), 7.79 (s, 1 H), 7.28 (d, J=8.4 Hz, 1 H), 4.75 (s, 2 H). An alternative procedure is as follows: To a solution of 2-Iodo-5-(trifluoromethyl)benzaldehyde (EXAMPLE 80, Step A, 9 g) in THF (100 mL) and water (10 mL) at 0° C. was added NaBH4 (0.5 g). The reaction was stirred 30 minutes. To the reaction mixture was added dilute aqueous HCl (cautiously). The mixture was extracted with ether and the ether layer was washed with water, then brine. The ether layer was then dried over anhydrous MgSO4, filtered and concentrated. The material is chromatographed on SiO2 using a step gradient of 1:3 CH2Cl2/hexanes, then 1:1 CH2Cl2/hexanes, then 100% CH2Cl2 to afford [2-iodo-5-(trifluoromethyl)phenyl]methanol as a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Iodo-5-(trifluoromethyl)phenyl)methanol
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Reactant of Route 6
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